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Compound of Interest

Compound Name:

3-Fluoro-5-

(trifluoromethyl)pyridine-2-

carbonitrile

Cat. No.: B1316472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of

significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution

pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile group on a pyridine core,

makes it a valuable and versatile synthetic intermediate.[1][2] The presence of fluorine and the

trifluoromethyl moiety can profoundly influence the physicochemical properties of parent

molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This guide

provides a comprehensive overview of the molecular structure, properties, and synthesis of this

key building block.

Molecular Structure and Properties
The structural and physicochemical properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-
carbonitrile are summarized below.
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Property Value Reference

CAS Number 80194-71-4 [3]

Molecular Formula C₇H₂F₄N₂ [3]

Molecular Weight 190.10 g/mol [3]

Exact Mass 190.01541072

Boiling Point 90-94 °C @ 30 Torr

Density 1.5 ± 0.1 g/cm³

Physical Form Liquid [3]

Synonyms
3-fluoro-5-

(trifluoromethyl)picolinonitrile
[3]

Structural Diagram
Caption: 2D structure of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.

Spectroscopic Data
While a complete set of experimental spectra is not widely available in the public domain, this

section provides available experimental data and predicted values based on the molecule's

functional groups.

¹H NMR Spectroscopy
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.84 s - 1H H-6

7.91 d 7.6 1H H-4

Solvent: CDCl₃,

Frequency: 400

MHz
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Predicted ¹³C NMR Spectroscopy
Note: The following are predicted chemical shifts. Experimental values may vary.

Predicted Chemical Shift (δ) ppm Assignment

158.0 - 162.0 (d) C-3 (C-F)

149.0 - 152.0 (q) C-5 (C-CF₃)

145.0 - 148.0 C-6

125.0 - 128.0 (q) C-4

118.0 - 122.0 (q) -CF₃

114.0 - 117.0 -C≡N

110.0 - 113.0 C-2

Predicted ¹⁹F NMR Spectroscopy
Note: The following are predicted chemical shifts relative to CFCl₃ (δ = 0 ppm). Experimental

values may vary.

Predicted Chemical Shift (δ) ppm Assignment

-60 to -70 -CF₃

-110 to -120 Ar-F

Predicted FT-IR Spectroscopy
Note: The following are predicted absorption bands. Experimental values may vary.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3100 - 3000 C-H stretch (aromatic) Pyridine ring

2240 - 2220 C≡N stretch Nitrile

1600 - 1450 C=C and C=N stretches Pyridine ring

1350 - 1150 C-F stretch (symmetric) Trifluoromethyl

1250 - 1000 C-F stretch Aryl-Fluoride

Experimental Protocols
Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-
carbonitrile
This protocol is adapted from established literature procedures for the synthesis from 3-chloro-

2-cyano-5-trifluoromethylpyridine.

Workflow Diagram:
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Reaction Setup

Reaction

Work-up

Suspend CsF and K₂CO₃

in anhydrous DMSO under N₂

Heat suspension to 80°C

Add 3-chloro-2-cyano-5-
trifluoromethylpyridine

Heat to 95°C for 20 min

Cool to 55°C

Pour into ice water

Extract with Hexane (2x)

Extract with DCM (1x)

Combine organic extracts

Evaporate solvent

Obtain solid product

Click to download full resolution via product page

Caption: Synthesis workflow for the target compound.
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Procedure:

A suspension of cesium fluoride (CsF, 9.6 g, 63 mmol) and potassium carbonate (K₂CO₃,

250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO, 50 ml) is prepared in a reaction

vessel under a nitrogen atmosphere.

The suspension is heated to 80°C with stirring.

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated

suspension over a period of 10 minutes.

The reaction mixture is then heated to 95°C and maintained at this temperature for 20

minutes.

After the reaction is complete, the mixture is cooled to 55°C.

The cooled reaction mixture is poured into ice water.

The aqueous mixture is extracted twice with hexane and once with dichloromethane (DCM).

The combined organic extracts are collected and the solvent is removed by evaporation

under reduced pressure to yield the solid product.

Characterization Protocols
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)

spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger

number of scans due to the low natural abundance of ¹³C.
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¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. Use an appropriate fluorine

standard for referencing if necessary.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and

baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra

to the residual solvent peak or an internal standard.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As the compound is a liquid at room temperature, a spectrum can be

obtained by placing a small drop of the neat liquid between two KBr or NaCl plates.

Background Collection: Collect a background spectrum of the empty spectrometer or the

clean plates.

Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum.

4.2.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., acetonitrile or methanol).

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or

coupled with a gas or liquid chromatography system.

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or

Electron Impact (EI), to generate ions.

Data Acquisition: Acquire the mass spectrum, ensuring high resolution to determine the

accurate mass of the molecular ion.

Applications in Drug Discovery and Development
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3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is not typically used for its own biological

activity. Instead, it serves as a crucial intermediate for the synthesis of more complex,

biologically active molecules. The trifluoromethylpyridine motif is found in numerous

agrochemicals and pharmaceuticals.[1]

A notable application of related trifluoromethylpyridine intermediates is in the development of

androgen receptor modulators for the treatment of prostate cancer.[4] The unique electronic

properties conferred by the fluorine and trifluoromethyl substituents can lead to enhanced

potency and improved pharmacokinetic profiles in the final drug candidates.

As there is no evidence of direct biological activity for 3-Fluoro-5-(trifluoromethyl)pyridine-2-
carbonitrile, there are no associated signaling pathways to report for the compound itself. The

relevance to signaling pathways would be determined by the final, more complex molecule it is

used to synthesize.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active
agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

2. nbinno.com [nbinno.com]

3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and
androgen receptor-associated diseases - Google Patents [patents.google.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-5-
(trifluoromethyl)pyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316472#3-fluoro-5-trifluoromethyl-pyridine-2-
carbonitrile-molecular-structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1316472?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://patents.google.com/patent/EP2368550B1/en
https://www.benchchem.com/product/b1316472?utm_src=pdf-body
https://www.benchchem.com/product/b1316472?utm_src=pdf-body
https://www.benchchem.com/product/b1316472?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-trifluoromethyl-pyridines-in-modern-drug-discovery-hp
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025806/
https://patents.google.com/patent/EP2368550B1/en
https://patents.google.com/patent/EP2368550B1/en
https://www.benchchem.com/product/b1316472#3-fluoro-5-trifluoromethyl-pyridine-2-carbonitrile-molecular-structure
https://www.benchchem.com/product/b1316472#3-fluoro-5-trifluoromethyl-pyridine-2-carbonitrile-molecular-structure
https://www.benchchem.com/product/b1316472#3-fluoro-5-trifluoromethyl-pyridine-2-carbonitrile-molecular-structure
https://www.benchchem.com/product/b1316472#3-fluoro-5-trifluoromethyl-pyridine-2-carbonitrile-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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